4-(Aminomethyl)-2-tert-butylphenol
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Overview
Description
4-(Aminomethyl)-2-tert-butylphenol is an organic compound characterized by the presence of an aminomethyl group attached to a phenolic ring, which also bears a tert-butyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-2-tert-butylphenol typically involves the following steps:
Starting Material: The synthesis begins with 2-tert-butylphenol.
Formylation: The phenolic compound undergoes formylation to introduce a formyl group at the para position relative to the hydroxyl group.
Reduction: The formyl group is then reduced to an aminomethyl group using reagents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-2-tert-butylphenol can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Ethers or esters.
Scientific Research Applications
4-(Aminomethyl)-2-tert-butylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and resins due to its phenolic structure.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-tert-butylphenol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes by binding to their active sites.
Protein Modification: The aminomethyl group can form covalent bonds with amino acid residues, leading to protein modifications.
Pathways Involved: The compound may influence pathways related to oxidative stress and cellular signaling.
Comparison with Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)indole
- 4-Aminocoumarin
Comparison:
- 4-(Aminomethyl)benzoic acid: Similar in having an aminomethyl group but differs in the presence of a carboxylic acid group instead of a phenolic hydroxyl group.
- 4-(Aminomethyl)indole: Contains an indole ring structure, making it more rigid and planar compared to the phenolic structure of 4-(Aminomethyl)-2-tert-butylphenol.
- 4-Aminocoumarin: Features a coumarin ring, which imparts different electronic and steric properties compared to the tert-butylphenol structure.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-(aminomethyl)-2-tert-butylphenol |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-6,13H,7,12H2,1-3H3 |
InChI Key |
OKEZOROPEFMUMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)CN)O |
Origin of Product |
United States |
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